Memantine

描述

Initially approved by the FDA in 2013, this compound is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the management of Alzheimer's Disease (AD). It is different from many other Alzheimer's Disease medications, as it works by a different mechanism than the cholinesterase enzyme inhibitors normally employed in the management of Alzheimer's disease. this compound blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer's Disease. In 2010, it was estimated that 36 million people worldwide live with Alzheimer's Disease. In 2013, this number increased to 44 million. Almost doubling every 20 years, the prevalence of Alzheimer's Disease is predicted to reach 66 million by 2030 and to 115 million by 2050. In December 2013, the G8 dementia summit concluded that dementia should be considered a global priority with the objective of developing a cure or a disease-modifying therapy by the year 2025.

This compound is a N-methyl-D-aspartate Receptor Antagonist. The mechanism of action of this compound is as a NMDA Receptor Antagonist.

This compound is an oral N-methyl-D-aspartate glutamate receptor antagonist used in the therapy of Alzheimer disease and dementia. This compound is associated with a minimal rate of serum enzyme elevations during therapy and has only rarely been implicated as a cause of clinically apparent acute liver injury.

This compound is a low-affinity, voltage-dependent, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This compound binds to and inhibits cation channels of glutamanergic NMDA receptors located in the central nervous system (CNS), preventing the prolonged influx of calcium ions and the associated neuronal excitotoxicity, and thereby potentially enhancing cognitive function. This compound is also a 5-hydroxytryptamine type 3 (5HT3) receptor and nicotinic receptor antagonist.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and is indicated for alzheimer disease and dementia and has 51 investigational indications.

This compound is an amantadine derivative with low to moderate-affinity for NMDA receptors. It is a noncompetitive NMDA receptor antagonist that binds preferentially to NMDA receptor-operated cation channels. It blocks the effects of excessive levels of glutamate that may lead to neuronal dysfunction. It is under investigation for the treatment of Alzheimer's disease, but there has been no clinical support for the prevention or slowing of disease progression.

AMANTADINE derivative that has some dopaminergic effects. It has been proposed as an antiparkinson agent.

See also: Amantadine (broader); this compound Hydrochloride (active moiety of).

属性

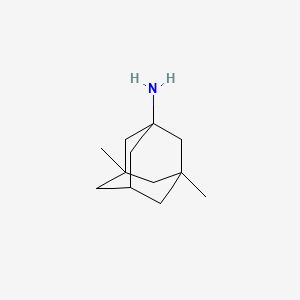

IUPAC Name |

3,5-dimethyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGYDGFZZOZRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41100-52-1 (Hydrochloride) | |

| Record name | Memantine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019982082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045174 | |

| Record name | Memantine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Memantine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, 4.55e-02 g/L | |

| Record name | Memantine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01043 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Memantine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Oil | |

CAS No. |

19982-08-2 | |

| Record name | Memantine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19982-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Memantine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019982082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Memantine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01043 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Memantine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyladamantan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEMANTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8O17SJF3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEMANTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Memantine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

White to off white fine powder. Crystals from alcohol/ether. MP: 290-295 °C, also reported as 290-295 °C. Soluble in water. /Memantine hydrochloride/, 258 °C (hydrochloride salt) | |

| Record name | Memantine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01043 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEMANTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Memantine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Memantine at the NMDA Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Memantine, a cornerstone in the management of moderate-to-severe Alzheimer's disease, exerts its therapeutic effect through a nuanced and multifaceted interaction with the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, focusing on its binding characteristics, kinetics, and the functional consequences for NMDA receptor signaling. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex interactions, this document serves as a comprehensive resource for professionals in the field of neuroscience and drug development.

Introduction: The NMDA Receptor and Glutamatergic Excitotoxicity

The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation by the neurotransmitter glutamate leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease. This compound's therapeutic strategy lies in its ability to selectively attenuate this pathological overactivation without compromising the physiological function of NMDA receptors essential for normal synaptic transmission.

The Core Mechanism: Uncompetitive, Voltage-Dependent Channel Block

This compound is classified as an uncompetitive, low-to-moderate affinity, open-channel blocker of the NMDA receptor.[1][2][3] This means it only binds to its site within the receptor's ion channel when the channel is in the open state, a state induced by the binding of both glutamate and a co-agonist (glycine or D-serine).[1][4]

The key features of this compound's mechanism of action are:

-

Voltage-Dependency: this compound's ability to block the NMDA receptor channel is highly dependent on the membrane potential.[1][5] At the resting membrane potential, the channel is blocked by magnesium ions (Mg2+). Upon depolarization, as occurs during synaptic transmission, Mg2+ is expelled, allowing Ca2+ influx. This compound's block is more pronounced at hyperpolarized potentials and is relieved by depolarization, allowing for physiological synaptic activity to proceed.[1]

-

Fast On-Off Kinetics: Compared to other NMDA receptor antagonists like MK-801, this compound exhibits rapid blocking and unblocking kinetics.[4] This allows it to quickly dissociate from the channel upon cessation of the pathological, tonic glutamate stimulation, thereby preventing interference with normal, transient synaptic signaling.[1][4]

-

Partial Trapping: A distinctive feature of this compound is its "partial trapping" within the NMDA receptor channel.[6][7] After the channel closes, a fraction of this compound molecules remains trapped, while another fraction can dissociate. This is in contrast to "full trapping" blockers like ketamine.[6] This property is thought to contribute to its favorable side-effect profile.[6][8]

Binding Sites and Molecular Interactions

This compound interacts with at least two distinct sites within the NMDA receptor channel:

-

The Deep Site (Primary Binding Site): This high-affinity binding site is located deep within the ion channel pore, near the narrowest constriction.[9][10] The ammonium group of this compound forms a crucial interaction with an asparagine residue (N616) in the GluN1 subunit.[9][10] The two methyl groups of this compound are also critical for its high affinity, interacting with hydrophobic pockets formed by residues on the third transmembrane helices of both the GluN1 (A645) and GluN2B (A644) subunits.[9][10] This deep site overlaps with the binding site for the endogenous channel blocker, Mg2+.[11]

-

The Superficial Site: this compound can also bind to a lower-affinity, more superficial site.[6][8] Binding to this site is thought to be non-trapping and contributes to the phenomenon of partial trapping.[6][8] This superficial binding can occur even when the channel is closed.[6]

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's interaction with NMDA receptors, compiled from various studies.

Table 1: this compound IC50 Values for NMDA Receptor Subtypes

| Receptor Subtype | IC50 (µM) at ~ -70 mV (in 0 Mg2+) | Reference(s) |

| GluN1/GluN2A | 0.79 ± 0.02 | [5] |

| GluN1/GluN2B | ~1.4 | [7] |

| GluN1/GluN2C | 0.5 - 1 | [11] |

| GluN1/GluN2D | 0.5 - 1 | [11] |

| Extrasynaptic (bath application) | ~0.5 (50.4 ± 1.3% block at 1 µM) | [12] |

| Synaptic (evoked EPSCs) | ~1.0 (27.1 ± 1.3% block at 1 µM) | [12] |

Table 2: Influence of Extracellular Mg2+ on this compound IC50

| Receptor Subtype | Fold Increase in IC50 (in 1 mM Mg2+) | Reference(s) |

| GluN1/GluN2A | 16.8 | [11] |

| GluN1/GluN2B | 18.2 | [11] |

| GluN1/GluN2C | 3.1 | [11] |

| GluN1/GluN2D | 3.3 | [11] |

Table 3: Kinetic Parameters of this compound Block

| Parameter | Value | Condition | Reference(s) |

| On-rate constant (k_on) | 0.32 ± 0.11 x 10^6 M^-1s^-1 | Human GluN1/GluN2A | [5] |

| Off-rate constant (k_off) | 0.53 ± 0.10 s^-1 | Human GluN1/GluN2A | [5] |

| Onset tau_fast | 273 ± 25 ms (69% weight) | 10 µM this compound, Human GluN1/GluN2A | [5] |

| Onset tau_slow | 2756 ± 296 ms | 10 µM this compound, Human GluN1/GluN2A | [5] |

| Offset tau_fast | 415 ± 82 ms (38% weight) | Human GluN1/GluN2A | [5] |

| Offset tau_slow | 5107 ± 1204 ms | Human GluN1/GluN2A | [5] |

| Dissociation time constant (partial trapping) | 0.79 ± 0.32 s | Recombinant NR1/2A receptors | [6] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents and to characterize its voltage-dependency and kinetics.

Methodology:

-

Cell Preparation:

-

HEK293 cells are transiently transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).

-

Alternatively, primary neuronal cultures (e.g., rat hippocampal or cortical neurons) are prepared.

-

-

Recording Setup:

-

Cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

-

The standard external solution contains (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 1 CaCl2, and 0.01 glycine, with pH adjusted to 7.3. For Mg2+-free conditions, MgCl2 is omitted.

-

Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with an internal solution.

-

The internal solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, and 2 Mg-ATP, with pH adjusted to 7.2.

-

-

Data Acquisition:

-

Whole-cell recordings are obtained using a patch-clamp amplifier.

-

Cells are voltage-clamped at a holding potential of -60 mV or as specified in the experimental paradigm.

-

NMDA receptor-mediated currents are evoked by rapid application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) using a fast perfusion system.

-

This compound is co-applied with the agonists at various concentrations to determine the dose-response relationship and IC50 values.

-

-

Voltage-Dependency Assessment:

-

The holding potential is varied (e.g., from -80 mV to +40 mV) in the presence of a fixed concentration of this compound to assess the voltage-dependent block.

-

-

Kinetic Analysis:

-

The on-rate of the block is determined by measuring the decay of the NMDA-evoked current in the presence of this compound.

-

The off-rate is measured by the recovery of the current after washout of this compound.

-

Site-Directed Mutagenesis

Objective: To identify key amino acid residues involved in this compound binding.

Methodology:

-

Mutagenesis:

-

Plasmids containing the cDNA for NMDA receptor subunits (e.g., GluN1) are used as templates.

-

Site-directed mutagenesis is performed using a commercially available kit (e.g., QuikChange Site-Directed Mutagenesis Kit) to introduce specific amino acid substitutions at desired locations (e.g., N616Q in GluN1).

-

-

Expression and Verification:

-

The mutated plasmids are sequenced to confirm the desired mutation.

-

The mutated subunits are co-expressed with wild-type partner subunits in a suitable expression system (e.g., Xenopus oocytes or HEK293 cells).

-

-

Functional Analysis:

-

Whole-cell patch-clamp recordings are performed on cells expressing the mutant receptors as described in section 5.1.

-

The IC50 for this compound is determined for the mutant receptors and compared to that of the wild-type receptors to assess the impact of the mutation on this compound binding.

-

Visualizing the Mechanism: Diagrams and Pathways

The following diagrams, generated using Graphviz, illustrate the key aspects of this compound's mechanism of action.

Caption: this compound's interaction with different states of the NMDA receptor channel.

Caption: The concept of partial trapping of this compound in the NMDA receptor channel.

Caption: this compound's neuroprotective role in the excitotoxicity signaling pathway.

Conclusion and Future Directions

This compound's unique pharmacological profile as a low-affinity, uncompetitive, and voltage-dependent NMDA receptor antagonist with fast kinetics and partial trapping properties underpins its clinical efficacy and tolerability. This intricate mechanism allows it to preferentially block pathological, tonic NMDA receptor activation while sparing physiological, transient activation, thereby mitigating excitotoxicity without causing significant cognitive impairment.

Future research should continue to explore the subtleties of this compound's interaction with different NMDA receptor subtypes and its modulation by the cellular microenvironment. A deeper understanding of the structural basis for its partial trapping and the signaling pathways it modulates will be invaluable for the development of next-generation neuroprotective agents with enhanced efficacy and specificity for a range of neurological disorders.

References

- 1. This compound preferentially blocks extrasynaptic over synaptic NMDA receptor currents in hippocampal autapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiochemical synthesis and radio-ligand receptor binding assay of {sup 99}Tc{sup m}-NCAM as a potential NMDA receptor imaging agent (Journal Article) | ETDEWEB [osti.gov]

- 3. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as an example of a fast, voltage-dependent, open channel N-methyl-D-aspartate receptor blocker. | Semantic Scholar [semanticscholar.org]

- 5. This compound selectively blocks extrasynaptic NMDA receptors in rat substantia nigra dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamics of this compound: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [diposit.ub.edu]

- 8. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 9. This compound Preferentially Blocks Extrasynaptic over Synaptic NMDA Receptor Currents in Hippocampal Autapses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

The Neuroprotective Landscape of Memantine: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective properties of memantine as demonstrated in various in vitro models. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document serves as a comprehensive resource for understanding the mechanisms and experimental validation of this compound's neuroprotective efficacy.

Core Mechanism of Action: Attenuation of Excitotoxicity

This compound is a well-established, low-affinity, uncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonist.[1][2] Its primary neuroprotective effect stems from its ability to block excessive NMDAR activation, a key process in excitotoxicity, which is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's disease.[1][3] Under conditions of excessive glutamate, NMDARs are overstimulated, leading to a massive influx of Ca2+, which in turn activates a cascade of neurotoxic events, ultimately leading to neuronal death.[4] this compound's voltage-dependent and rapid on/off kinetics allow it to preferentially block the pathological, sustained activation of NMDARs while preserving their normal physiological function.[4]

Quantitative Efficacy of this compound in In Vitro Models

The neuroprotective effects of this compound have been quantified across a range of in vitro models, each simulating different aspects of neurodegenerative pathologies. The following tables summarize key quantitative data from these studies.

Table 1: Neuroprotection against NMDA-Induced Excitotoxicity

| In Vitro Model | Neurotoxic Insult | Effective this compound Concentration | Key Findings |

| Organotypic hippocampal slices | NMDA | EC50 of ~1 µM | This compound blocked NMDA-induced cell death.[5] |

| Murine cerebellar granule cells (CGC) | 100 µM NMDA | 1-10 µM | Partial protection at 1 µM, almost complete block at ≥10 µM.[5] |

| Rat cortical neurons | NMDA-induced excitotoxicity | 2.5-5 µM | Fully effective in reversing NMDA toxicity.[6] |

| Rat hippocampal neurons | NMDA | 50 µM | Increased the number of viable cells and decreased apoptotic and necrotic cells.[7] |

Table 2: Neuroprotection in Other Excitotoxicity and Neurotoxicity Models

| In Vitro Model | Neurotoxic Insult | Effective this compound Concentration | Key Findings |

| Murine cerebellar granule cells (CGC) | S-nitrosoglutathione (GSNO) | EC50 of ~2.5 µM | Concentration-dependent protection from excitotoxic cell loss.[5] |

| Cerebellar granule cells and cortical neurons | Oxygen-Glucose Deprivation (OGD) | 1, 10, 50 µM | Provided protection from OGD-induced cell death.[5] |

| Primary neuronal cultures | Aβ1-42 (3 µM) | 1-10 µM | Prevented Aβ1-42-induced neuronal death.[3] |

| Rat hippocampal neurons | Aβ1-42 (2 µM) | 50 µM | Increased the number of viable cells.[7] |

| Cultured chick embryo cerebral hemisphere neurons | Hypoxia (1 mmol/l NaCN) | ≥1 µmol/l | Protected cultured neurons against hypoxic damage.[8] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key in vitro experiments used to evaluate the neuroprotective properties of this compound.

NMDA-Induced Excitotoxicity in Organotypic Hippocampal Slice Cultures

This protocol assesses the ability of this compound to protect neurons from direct NMDA-induced excitotoxicity in a tissue culture system that preserves some of the native brain architecture.

a. Slice Preparation:

-

Hippocampal slice cultures are prepared from 6-day-old rat pups using the interface method.[5]

-

The brain is rapidly removed and placed in ice-cold dissection medium.

-

The hippocampus is dissected, and 400 µm thick transverse slices are prepared using a tissue chopper.[6]

-

Slices are then transferred to a porous membrane and cultured in a nutrient medium.

b. Induction of Excitotoxicity:

-

After a period of stabilization in culture, slices are exposed to NMDA to induce excitotoxicity.

-

This compound and other pharmacological agents are added 30 minutes prior to the addition of the excitotoxin.[5]

c. Assessment of Neuronal Death:

-

Cell death is quantified by measuring the fluorescence of propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes.

-

An increase in PI fluorescence indicates an increase in cell death.[5]

Neuroprotection Assay in Dissociated Neuronal Cultures

This protocol details the assessment of this compound's neuroprotective effects in primary neuronal cultures subjected to various insults.

a. Cell Culture:

-

Murine cortical or cerebellar granule cells are isolated from fetal mice.[5]

-

The brain tissue is dissociated, and the neurons are plated on poly-D-lysine coated dishes at a specific density.[5]

b. Induction of Neurotoxicity:

-

NMDA-induced excitotoxicity: Cultures are treated with a specific concentration of NMDA (e.g., 100 µM) to induce neuronal death.[5]

-

Mitochondrial Toxin-Induced Excitotoxicity: Neurons are exposed to mitochondrial toxins such as MPP+ or the NO donor S-nitrosoglutathione (GSNO) to trigger excitotoxicity dependent on endogenous glutamate release.[5]

-

Amyloid-β (Aβ)-Induced Neurotoxicity: Primary neuronal cultures are incubated with aggregated Aβ1-42 (e.g., 3 µM) for 48 hours to induce neuronal death.[3]

c. Treatment with this compound:

-

This compound is added to the culture medium at various concentrations, typically prior to or concurrently with the neurotoxic insult.

d. Assessment of Cell Viability and Death:

-

MTT Assay: Neuronal viability is assessed by the capacity of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is quantified spectrophotometrically.[5]

-

LDH Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is measured to quantify cell death.[3][6]

-

Nuclear Staining: Cell death can also be determined by counting nuclei with condensed chromatin using fluorescent dyes like Hoechst and propidium iodide.[5][7]

-

Calcein AM/PI Staining: Live cells are stained with Calcein AM (green fluorescence), while dead cells are stained with PI (red fluorescence).[3][6]

Oxygen-Glucose Deprivation (OGD) Model

This in vitro model simulates ischemic conditions to evaluate the neuroprotective effects of compounds against hypoxia- and hypoglycemia-induced neuronal injury.

a. Induction of OGD:

-

Neuronal cultures (e.g., cerebellar granule cells or cortical neurons) are placed in an ischemia chamber.[5]

-

The standard culture medium is replaced with a glucose-free medium, and the chamber is flushed with a gas mixture lacking oxygen (e.g., 95% N2 / 5% CO2) for a defined period (e.g., 30 minutes).[5][6]

b. Treatment and Reoxygenation:

-

This compound is added to the medium before, during, or after the OGD period.

-

Following OGD, glucose is added back to the medium, and the cultures are returned to a normoxic environment for a reoxygenation period.[6]

c. Assessment of Neuronal Viability:

-

Cell viability is assessed using methods such as the MTT assay or by counting surviving neurons.[5]

Signaling Pathways and Additional Neuroprotective Mechanisms

While the primary mechanism of this compound's neuroprotection is the blockade of NMDAR-mediated excitotoxicity, other signaling pathways and cellular effects contribute to its overall efficacy.

Primary Neuroprotective Pathway: NMDAR Blockade

References

- 1. Neuroprotective properties of this compound in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. oatext.com [oatext.com]

- 4. Protection from glutamate-induced excitotoxicity by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | this compound protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]

- 8. Neuroprotective effect of this compound demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel Memantine Analogs: A Technical Guide for Drug Development Professionals

Introduction

Memantine, an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, stands as a cornerstone in the symptomatic treatment of moderate-to-severe Alzheimer's disease (AD).[1] Its unique mechanism of action, which involves blocking the excessive influx of calcium ions through over-activated NMDA receptors without disrupting normal synaptic transmission, has made it a valuable therapeutic agent.[1][2] However, the quest for disease-modifying therapies for AD and other neurodegenerative disorders has spurred the development of novel this compound analogs with enhanced efficacy, improved safety profiles, and multi-target engagement. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these next-generation this compound derivatives, tailored for researchers, scientists, and drug development professionals.

Core Concepts in this compound Analog Development

The design of novel this compound analogs is primarily driven by the following strategies:

-

Hybrid Molecule Approach: This involves combining the pharmacophore of this compound with that of other neuroactive compounds, such as cholinesterase inhibitors (e.g., donepezil, rivastigmine, galantamine), to create single molecules with multiple mechanisms of action.[3][4] This strategy aims to address the multifaceted nature of neurodegenerative diseases.[3]

-

Introduction of Novel Functional Groups: The incorporation of moieties like nitrates is explored to bestow additional therapeutic properties, such as nitric oxide (NO) donation, which can lead to vasodilation and further neuroprotection.[5][6]

-

Scaffold Modification: Altering the core adamantane structure, for instance, by creating benzohomoadamantane derivatives, can modulate the compound's affinity for the NMDA receptor and its pharmacokinetic properties.[7][8]

Synthesis of Novel this compound Analogs

The synthesis of this compound analogs often starts from commercially available adamantane derivatives. The following sections provide illustrative experimental protocols for the synthesis of key classes of this compound analogs.

General Synthesis of this compound Hydrochloride

A common route for the synthesis of this compound hydrochloride involves the Ritter reaction, where 1,3-dimethyladamantane is converted to an N-formyl intermediate, followed by hydrolysis.

Experimental Protocol: Two-Step Synthesis of this compound Hydrochloride [9]

-

Step 1: Synthesis of N-(3,5-dimethyladamantan-1-yl)formamide.

-

To a stirred solution of nitric acid, slowly add 1,3-dimethyladamantane at 20–25 °C.

-

After stirring for 1 hour, add formamide and heat the mixture to 85 °C for 2 hours.

-

Cool the reaction mixture and quench with ice-cold water.

-

Extract the product with dichloromethane, wash the organic layer, and evaporate the solvent to obtain the crude N-formyl intermediate.

-

-

Step 2: Hydrolysis to this compound Hydrochloride.

-

To the crude intermediate from Step 1, add a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux for 1 hour.

-

Concentrate the solution and add n-hexane to precipitate the product.

-

Cool the mixture, filter the solid, wash with cooled ethyl acetate, and dry under vacuum to yield this compound hydrochloride.

-

Synthesis of this compound-Nitrate Hybrids

The synthesis of this compound nitrates involves the introduction of a nitrate group onto the this compound scaffold, often via a linker.

Experimental Protocol: General Synthesis of this compound Nitrates [5]

-

Functionalization of the Adamantane Core: Starting with a suitable adamantane precursor, introduce a hydroxyl group via bromination followed by hydrolysis.

-

Introduction of the Amino Group: Perform a Ritter reaction on the hydroxylated intermediate to introduce an acetamide group, which is then hydrolyzed to the corresponding amine.

-

Protection of the Amino Group: Protect the newly formed amino group with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

-

Nitration: React the protected intermediate with a nitrating agent (e.g., fuming nitric acid) to introduce the nitrate ester.

-

Deprotection: Remove the protecting group from the amino function to yield the final this compound nitrate analog.

Synthesis of this compound-Cholinesterase Inhibitor Hybrids

Creating hybrid molecules of this compound and cholinesterase inhibitors involves linking the two pharmacophores, often through a flexible linker.

Experimental Protocol: General Synthesis of this compound-Donepezil Hybrids [10]

-

Preparation of Functionalized Intermediates: Synthesize derivatives of both this compound and the cholinesterase inhibitor (e.g., donepezil) that possess complementary functional groups suitable for linkage (e.g., an amine and a carboxylic acid).

-

Coupling Reaction: React the functionalized this compound and cholinesterase inhibitor derivatives in the presence of a coupling agent (e.g., a carbodiimide) to form an amide bond, thereby linking the two molecules.

-

Purification: Purify the resulting hybrid molecule using chromatographic techniques.

Biological Evaluation of Novel this compound Analogs

The biological activity of newly synthesized this compound analogs is assessed through a battery of in vitro and in vivo assays to determine their potency, mechanism of action, and potential therapeutic efficacy.

In Vitro Assays

1. NMDA Receptor Binding and Function:

-

Electrophysiology: Whole-cell patch-clamp recordings on cells expressing specific NMDA receptor subunits are used to determine the IC50 values of the analogs and to characterize their blocking kinetics and voltage dependency.[7]

-

Calcium Imaging: Fluorometric assays are employed to measure changes in intracellular calcium concentrations in response to NMDA receptor activation in the presence and absence of the test compounds.

2. Neuroprotection Assays:

-

MTT Assay: This colorimetric assay is widely used to assess cell viability and the protective effects of the analogs against excitotoxicity induced by glutamate or NMDA in neuronal cell cultures.[5]

Experimental Protocol: MTT Assay for Neuroprotection [5]

-

Plate primary cerebellar granule neurons (CGNs) in 96-well plates.

-

Pre-treat the cells with various concentrations of the this compound analog for 2 hours.

-

Induce excitotoxicity by exposing the cells to glutamate (e.g., 200 µM) for 24 hours in the presence of the analog.

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at 570 nm to determine cell viability.

-

3. Cholinesterase Inhibition Assay (for hybrid molecules):

-

Ellman's Method: This spectrophotometric method is used to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.

In Vivo Evaluation

Promising candidates from in vitro screening are further evaluated in animal models of neurodegenerative diseases, such as transgenic mouse models of Alzheimer's disease (e.g., 5XFAD or APP/PS1 mice).[6][7] Key outcome measures include:

-

Cognitive performance: Assessed using behavioral tests like the Morris water maze, Y-maze, and object recognition tests.

-

Neuropathological changes: Analysis of brain tissue for amyloid plaque deposition, neurofibrillary tangles, and neuronal loss.

-

Biochemical markers: Measurement of neurotransmitter levels, inflammatory markers, and signaling pathway components.

Quantitative Data of Novel this compound Analogs

The following tables summarize key quantitative data for this compound and some of its novel analogs from various studies.

Table 1: In Vitro NMDA Receptor Antagonism of this compound Analogs

| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |

| This compound | NMDA-induced current inhibition | Cerebellar granule neurons | 1.5 | [8] |

| This compound | NMDA-induced neurotoxicity | Cortical neurons | ~1.0 | [3] |

| MN-05 (this compound Nitrate) | Glutamate-induced neurotoxicity | Cerebellar granule neurons | <1.0 | [3] |

| MN-08 (this compound Nitrate) | NMDA receptor binding | [6] | ||

| Compound 3 (6-Cl-Tacrine-Memantine Hybrid) | NMDA receptor block | 1.80 | [3] | |

| Compound 8 (Galantamine-Memantine Hybrid) | NMDA receptor binding (NR2B) | SH-SY5Y cells | 0.28 (nM) | [3] |

| Benzohomoadamantane Analog (IIc) | NMDA receptor block | 1.93 | [7] |

Table 2: Neuroprotective Effects of this compound and its Analogs

| Compound | Model | Outcome Measure | Effective Concentration/Dose | Reference |

| This compound | Glutamate-induced excitotoxicity (in vitro) | Increased cell viability | 1 µM | [3] |

| MN-08 (this compound Nitrate) | Glutamate-induced excitotoxicity (in vitro) | Prevention of neuronal loss | 1-50 µM | [6] |

| MN-08 (this compound Nitrate) | APP/PS1 transgenic mice (in vivo) | Attenuation of cognitive deficits | [6] | |

| Benzohomoadamantane Analog (IIc) | 5XFAD mouse model (in vivo) | Enhanced working memory | [7] |

Signaling Pathways and Experimental Workflows

The development of novel this compound analogs involves a systematic workflow from initial design to preclinical evaluation. The therapeutic effects of these compounds are mediated through the modulation of specific signaling pathways.

Experimental Workflow for this compound Analog Discovery

The following diagram illustrates a typical workflow for the discovery and development of novel this compound analogs.

Experimental workflow for the discovery of novel this compound analogs.

Signaling Pathways Modulated by this compound Analogs

This compound and its analogs primarily exert their effects by modulating glutamatergic signaling through the NMDA receptor. However, recent studies have revealed their influence on other downstream pathways.

NMDA Receptor Signaling Pathway

The canonical pathway involves the blockade of excessive Ca2+ influx through the NMDA receptor ion channel, which prevents excitotoxicity and subsequent neuronal cell death.

Simplified NMDA receptor signaling pathway and the inhibitory action of this compound analogs.

Downstream Neuroprotective Signaling Pathways

Some this compound analogs, such as the this compound nitrate MN-08, have been shown to modulate key cell survival pathways like the PI3K/Akt pathway.[6]

Modulation of the PI3K/Akt signaling pathway by a this compound analog.

Conclusion and Future Directions

The development of novel this compound analogs represents a promising avenue for the treatment of Alzheimer's disease and other neurodegenerative disorders. By employing strategies such as the multi-target directed ligand approach and the introduction of novel chemical moieties, researchers are creating new chemical entities with enhanced therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for scientists and clinicians working in this field. Future research will likely focus on the development of analogs with improved blood-brain barrier penetration, enhanced selectivity for specific NMDA receptor subtypes implicated in disease pathology, and a deeper understanding of their engagement with downstream signaling pathways to unlock their full therapeutic potential.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Screening novel drug candidates for Alzheimer's disease by an integrated network and transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Derivatives as Multitarget Agents in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Medicinal Chemistry of this compound Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of this compound nitrates as a potential treatment for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic efficacy of novel this compound nitrate MN‐08 in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and in vitro and in vivo characterization of new this compound analogs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and in vitro and in vivo characterization of new this compound analogs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simple Two-step Procedure for the Synthesis of this compound Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Early-Stage Research on Memantine for Non-Alzheimer's Dementias: A Technical Guide

An In-depth Examination of the Rationale, Clinical Evidence, and Methodological Approaches for the Use of Memantine in Vascular Dementia, Lewy Body Dementia, Parkinson's Disease Dementia, and Frontotemporal Dementia.

This technical guide provides a comprehensive overview of the early-stage research into the application of this compound, an N-methyl-D-aspartate (NMDA) receptor antagonist, for the treatment of non-Alzheimer's dementias. Designed for researchers, scientists, and drug development professionals, this document synthesizes key clinical trial data, details experimental protocols, and visualizes the underlying mechanisms and study designs.

Introduction: The Rationale for this compound in Non-Alzheimer's Dementias

While licensed for the treatment of moderate to severe Alzheimer's disease, the mechanism of action of this compound presents a compelling case for its investigation in other neurodegenerative conditions. The underlying hypothesis is that excessive glutamatergic activity, leading to excitotoxicity and neuronal damage, is a shared pathological feature across various forms of dementia.[1] this compound acts as a non-competitive antagonist of the NMDA receptor, blocking pathological levels of glutamate stimulation while preserving normal synaptic transmission.[1] This neuroprotective effect, coupled with potential symptomatic improvements in cognition and behavior, has prompted a series of clinical investigations into its efficacy and safety in vascular dementia (VaD), dementia with Lewy bodies (DLB), Parkinson's disease dementia (PDD), and frontotemporal dementia (FTD).

Mechanism of Action: Glutamatergic Modulation

This compound's therapeutic effect is primarily attributed to its role in the glutamatergic system. In pathological states, excessive glutamate release leads to prolonged activation of NMDA receptors, resulting in a sustained influx of calcium ions (Ca2+). This calcium overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species, and ultimately, neuronal apoptosis. This compound, by blocking the NMDA receptor channel, mitigates this excitotoxicity.

Figure 1: this compound's Mechanism of Action.

Clinical Investigations in Vascular Dementia (VaD)

Several key studies have explored the use of this compound in patients with mild to moderate VaD. The primary findings suggest a modest but statistically significant improvement in cognitive function.

Quantitative Data Summary

| Study | N | Diagnosis | Treatment | Duration | Primary Outcome Measure(s) | Key Findings |

| Orgogozo et al. (MMM 300) [2] | 321 (288 ITT) | Probable VaD (NINDS-AIREN) | This compound 20 mg/day vs. Placebo | 28 weeks | ADAS-cog, CIBIC-plus | This compound showed a statistically significant improvement on the ADAS-cog compared to placebo (mean difference of 2.0 points). No significant difference was observed on the CIBIC-plus. |

| Wilcock et al. (MMM 500) [3] | 579 (548 ITT) | Probable VaD (NINDS-AIREN) | This compound 20 mg/day vs. Placebo | 28 weeks | ADAS-cog, CGI-C | This compound demonstrated a significant improvement in cognition on the ADAS-cog (mean difference of -1.75 points). No significant difference was found on the CGI-C. |

| Pooled Analysis (MMM 300 & 500) [4] | ~900 | Probable VaD | This compound 20 mg/day vs. Placebo | 28 weeks | ADAS-cog | Cognitive benefit of this compound was more pronounced in patients with "small vessel" disease compared to "large vessel" disease. |

Experimental Protocol: Orgogozo et al. (MMM 300)[2]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

-

Patient Population:

-

Inclusion Criteria: Patients meeting the criteria for probable vascular dementia according to NINDS-AIREN, with a Mini-Mental State Examination (MMSE) score between 12 and 20.

-

Exclusion Criteria: Notable exclusions included severe or unstable medical conditions and use of other NMDA antagonists.

-

-

Intervention:

-

Patients were randomized to receive either this compound (10 mg twice daily) or a matching placebo.

-

Dosage was titrated up over a 4-week period.

-

-

Outcome Measures:

-

Primary: Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC-plus).

-

Secondary: MMSE, Gottfries-Brane-Steen Scale, and the Nurses' Observation Scale for Geriatric Patients.

-

-

Statistical Analysis: The primary analysis was an intent-to-treat (ITT) analysis of the change from baseline to week 28 on the ADAS-cog and CIBIC-plus.

Figure 2: Vascular Dementia Trial Workflow.

Clinical Investigations in Lewy Body and Parkinson's Disease Dementia

Research in DLB and PDD has shown some promise for this compound, particularly in improving global clinical status and specific cognitive and behavioral domains.

Quantitative Data Summary

| Study | N | Diagnosis | Treatment | Duration | Primary Outcome Measure(s) | Key Findings |

| Aarsland et al. (2009) [5] | 72 | PDD or DLB | This compound 20 mg/day vs. Placebo | 24 weeks | Clinical Global Impression of Change (CGIC) | This compound group showed significantly better CGIC scores compared to placebo. |

| Emre et al. (2010) [1] | 199 (190 efficacy analysis) | PDD or DLB | This compound 20 mg/day vs. Placebo | 24 weeks | Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC) | Significant improvement on ADCS-CGIC for the DLB subgroup with this compound. No significant difference for the PDD subgroup. |

Experimental Protocol: Emre et al. (2010)[1]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

-

Patient Population:

-

Inclusion Criteria: Patients aged 50 years or older with a diagnosis of mild to moderate PDD or DLB.

-

Exclusion Criteria: Concomitant use of cholinesterase inhibitors was not permitted.[6]

-

-

Intervention:

-

Patients were randomized to receive this compound (20 mg/day) or placebo.

-

A computer-generated list was used for randomization.

-

-

Outcome Measures:

-

Global: Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC).

-

Cognitive and Behavioral: Various secondary measures were employed to assess different domains.

-

-

Statistical Analysis: Efficacy analyses were performed on all patients who had at least one valid post-baseline assessment.

Figure 3: LBD and PDD Trial Workflow.

Clinical Investigations in Frontotemporal Dementia (FTD)

The evidence for this compound in FTD is less compelling, with major clinical trials failing to show a significant benefit.

Quantitative Data Summary

| Study | N | Diagnosis | Treatment | Duration | Primary Outcome Measure(s) | Key Findings |

| Boxer et al. (2013) [7] | 81 (randomized) | Behavioral variant FTD (bvFTD) or Semantic Dementia | This compound 20 mg/day vs. Placebo | 26 weeks | Neuropsychiatric Inventory (NPI), Clinical Global Impression of Change (CGIC) | No significant difference between this compound and placebo on either primary endpoint. |

| Vercelletto et al. (2011) [8] | 49 (analyzed) | bvFTD | This compound 20 mg/day vs. Placebo | 52 weeks | CIBIC-Plus | No significant difference between groups on the CIBIC-Plus. |

Experimental Protocol: Boxer et al. (2013)[7]

-

Study Design: A multicenter, randomized, parallel-group, double-blind, placebo-controlled trial.

-

Patient Population:

-

Inclusion Criteria: Patients meeting Neary criteria for behavioral variant FTD (bvFTD) or semantic dementia, with characteristic brain atrophy. MMSE score of 15 or higher.

-

Exclusion Criteria: Use of acetylcholinesterase inhibitors was prohibited.

-

-

Intervention:

-

Patients were randomized (1:1) to receive this compound (20 mg/day) or placebo.

-

Dosage was titrated up by 5 mg per week, reaching the full dose at week 4.

-

-

Outcome Measures:

-

Primary: Change in total NPI score and CGIC score after 26 weeks.

-

Secondary: Included various cognitive and functional scales.

-

-

Statistical Analysis: The primary analysis was by intention-to-treat.

Figure 4: Frontotemporal Dementia Trial Workflow.

Conclusion and Future Directions

Early-stage research on this compound for non-Alzheimer's dementias has yielded mixed results. In vascular dementia, there is evidence for a modest cognitive benefit, particularly in patients with small vessel disease.[4] For dementia with Lewy bodies, this compound appears to improve global clinical status, though its effect on Parkinson's disease dementia is less clear.[1] Conversely, robust, placebo-controlled trials have not demonstrated a benefit of this compound in frontotemporal dementia.[7]

Future research should focus on identifying specific patient subgroups within these heterogeneous dementia populations who may be more likely to respond to this compound. The development of more sensitive and specific outcome measures for non-Alzheimer's dementias is also crucial for accurately assessing treatment effects. Further investigation into the underlying pathophysiology of these conditions will help to refine therapeutic strategies and identify novel targets for drug development.

References

- 1. This compound for patients with Parkinson's disease dementia or dementia with Lewy bodies: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound in patients with mild to moderate vascular dementia: a randomized, placebo-controlled trial (MMM 300) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A double-blind, placebo-controlled multicentre study of this compound in mild to moderate vascular dementia (MMM500) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in patients with Parkinson's disease dementia or dementia with Lewy bodies: a double-blind, placebo-controlled, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Versus Placebo in Parkinson's Disease Dementia or Dementia With Lewy Bodies | Clinical Research Trial Listing [centerwatch.com]

- 7. theaftd.org [theaftd.org]

- 8. This compound in behavioral variant frontotemporal dementia: negative results - PubMed [pubmed.ncbi.nlm.nih.gov]

Memantine's Attenuation of Neuronal Excitotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key mechanism implicated in a range of acute and chronic neurological disorders. The N-methyl-D-aspartate receptor (NMDAR) plays a central role in mediating excitotoxic injury. Memantine, a low-affinity, uncompetitive NMDAR antagonist, has emerged as a clinically effective neuroprotective agent. This technical guide provides an in-depth examination of the mechanisms underlying this compound's effects on neuronal excitotoxicity, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: The Double-Edged Sword of Glutamate Signaling

Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory.[1] However, its overactivation, particularly of NMDARs, can trigger a cascade of neurotoxic events.[1] This pathological overstimulation leads to excessive calcium (Ca2+) influx, mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, neuronal apoptosis or necrosis.[2][3]

High-affinity NMDAR antagonists have been developed to counter excitotoxicity, but their clinical utility has been hampered by significant side effects due to the blockade of normal synaptic transmission.[2][4] this compound's unique pharmacological profile as a low-affinity, uncompetitive antagonist with strong voltage-dependency and rapid kinetics allows it to preferentially block pathological NMDAR activation while sparing physiological receptor function.[1][2][5]

Mechanism of Action: A Tale of Two States

This compound's neuroprotective efficacy stems from its distinct interaction with the NMDAR ion channel.[6]

-

Uncompetitive, Open-Channel Blockade: this compound only enters and blocks the NMDAR channel when it is open, a state induced by the binding of glutamate and a co-agonist (glycine or D-serine) along with postsynaptic membrane depolarization.[6][7] This "use-dependent" mechanism ensures that this compound primarily targets overactive channels characteristic of excitotoxic conditions.[4]

-

Voltage-Dependency: The binding of this compound within the channel pore is voltage-dependent.[8] Under normal physiological conditions, transient depolarization allows for the rapid unblocking of the channel by this compound, preserving normal synaptic transmission.[9] During the prolonged depolarization associated with excitotoxicity, this compound remains in the channel for a longer duration, effectively dampening the excessive Ca2+ influx.[8]

-

Low Affinity and Fast Kinetics: this compound's low affinity for the NMDAR binding site and its rapid on/off kinetics are crucial to its favorable side-effect profile.[1][5] This allows it to dissociate from the channel quickly once the membrane potential repolarizes, preventing the accumulation that could interfere with normal neurotransmission.[5]

-

Preferential Blockade of Extrasynaptic NMDARs: There is evidence to suggest that this compound preferentially blocks extrasynaptic NMDARs, which are often linked to cell death pathways, while sparing the synaptic NMDARs that are crucial for pro-survival signaling.[8]

Signaling Pathway of this compound's Neuroprotection

The following diagram illustrates the signaling cascade initiated by NMDAR overactivation and the points of intervention by this compound.

Caption: this compound blocks the NMDA receptor channel, preventing excessive calcium influx.

Quantitative Data on Neuroprotective Effects

Multiple in vitro and in vivo studies have quantified the neuroprotective efficacy of this compound across various models of excitotoxicity. The following tables summarize key findings.

Table 1: In Vitro Neuroprotection Data

| Experimental Model | Excitotoxic Insult | Endpoint | This compound Concentration | Outcome | Citation |

| Organotypic rat hippocampal slices | 10 µM NMDA | Cell Death (Propidium Iodide uptake) | 1, 10, 50 µM | Concentration-dependent protection; EC50 ≈ 1 µM | [10] |

| Murine cerebellar granule cells | 100 µM NMDA | Cell Viability (MTT assay) | 1 µM | Partial protection from NMDA-induced cell death | [10] |

| Cortical neurons and cerebellar granule cells | GSNO (Nitric Oxide Donor) | Cell Death | Not specified | Concentration-dependent protection; EC50 ≈ 2.5 µM | [10] |

| Cerebellar microexplant cultures | 0.5 mM 3-Nitropropionic acid (3-NP) | Neuronal Migration | 1, 10, 50 µM | 29%, 38%, and 48% increase in migrating cells, respectively | [10] |

| Cultured rat hippocampal neurons | NMDA | Cell Viability | Not specified | Significantly decreased cell death | [11] |

Table 2: In Vivo Neuroprotection Data

| Animal Model | Injury Model | Treatment | Endpoint | Outcome | Citation |

| Neonatal rat pups | Hypoxia-Ischemia (HI) | 20 mg/kg intraperitoneally | Mortality and Brain Damage | Mortality rate was four times lower; 24% smaller gross morphological injury | [10] |

| Rats | Traumatic Brain Injury (TBI) | Not specified | Neuronal Loss (CA2 & CA3 regions of hippocampus) | Significantly prevented neuronal loss | [8] |

Detailed Experimental Protocols

Reproducible and robust experimental design is critical for investigating neuroprotective compounds. This section provides detailed protocols for common assays used to assess this compound's effects on excitotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.

Materials:

-

Neuronal cell culture (e.g., primary cortical neurons or cerebellar granule cells)

-

96-well culture plates

-

Neurobasal medium (or other appropriate culture medium)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol for Adherent Neuronal Cultures:

-

Cell Seeding: Plate neurons at a desired density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in a 96-well plate and culture under appropriate conditions to allow for adherence and differentiation.

-

Treatment: After stabilization, treat the cells with the excitotoxic agent (e.g., NMDA) in the presence or absence of various concentrations of this compound for the desired duration (e.g., 24 hours).[10]

-

MTT Addition: Following treatment, carefully aspirate the culture medium and add 50 µL of serum-free medium to each well. Then, add 50 µL of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well to dissolve the crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Experimental Workflow: MTT Assay

Caption: A stepwise workflow for assessing cell viability using the MTT assay.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.

Materials:

-

Neuronal cell culture supernatant

-

96-well plates

-

LDH assay kit (containing substrate, dye, and enzyme solutions, or a coupled enzymatic reaction mix)

-

Stop solution (often included in the kit)

-

Microplate reader

Protocol:

-

Sample Collection: After treating neuronal cultures as described in the MTT assay protocol, carefully collect the culture supernatant from each well without disturbing the cells.

-

Assay Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to each well.[12]

-

Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Typically, this involves mixing a substrate, a catalyst, and a dye solution. Add 50 µL of this reaction mixture to each well containing the supernatant.[12]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13] During this time, the released LDH will catalyze the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[13]

-

Stop Reaction: Add 50 µL of the stop solution to each well to terminate the enzymatic reaction.[12]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12] The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of dead cells.[13]

Experimental Workflow: LDH Assay

Caption: A procedural diagram for quantifying cytotoxicity via the LDH assay.

Beyond NMDAR Blockade: Additional Neuroprotective Mechanisms

While NMDAR antagonism is the primary mechanism of this compound's action, emerging evidence suggests other contributing pathways to its neuroprotective profile.

-

Anti-inflammatory Effects: this compound has been shown to inhibit the activation of microglia, the resident immune cells of the brain.[14] This reduces the production of pro-inflammatory factors such as nitric oxide, reactive oxygen species, and tumor necrosis factor-alpha (TNF-α), which can exacerbate neuronal damage.[14][15]

-

Neurotrophic Factor Release: Studies indicate that this compound can stimulate astrocytes to release glial cell line-derived neurotrophic factor (GDNF).[14] GDNF is a potent survival factor for various neuronal populations.

-

Modulation of Other Receptors: this compound also exhibits antagonist activity at serotonergic 5-HT3 and nicotinic acetylcholine receptors, which may contribute to its overall effects on neuronal function and survival.[7][16] Recent research suggests a neuroprotective pathway involving the activation of α4β2 nicotinic receptors and the PI3K/AKT signaling cascade.[16]

Logical Relationship of this compound's Multifaceted Neuroprotection

Caption: The diverse pathways contributing to this compound's neuroprotective effects.

Conclusion and Future Directions

This compound represents a successful example of a rationally designed drug that targets a key pathological process in neurodegenerative diseases. Its unique pharmacological properties allow it to effectively mitigate neuronal excitotoxicity with a favorable safety profile. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of novel neuroprotective therapies.

Future research should focus on further elucidating the relative contributions of this compound's various mechanisms of action in different disease contexts. Additionally, exploring combination therapies that target multiple aspects of the excitotoxic cascade may yield even greater therapeutic benefits. The principles underlying this compound's success—targeting pathological activity while preserving physiological function—will undoubtedly guide the next generation of drug discovery in neurology.

References

- 1. This compound: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The molecular basis of this compound action in Alzheimer's disease and other neurologic disorders: low-affinity, uncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective properties of this compound in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and this compound Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protection from glutamate-induced excitotoxicity by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Is this compound Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 11. Frontiers | this compound protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]

- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LDH cytotoxicity assay [protocols.io]

- 14. Novel neuroprotective mechanisms of this compound: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Neuroprotective Mechanisms of this compound: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of Memantine in Animal Models of Anxiety: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Memantine, a non-competitive NMDA receptor antagonist, is an approved treatment for Alzheimer's disease, valued for its neuroprotective properties.[1][2] Its mechanism of action, centered on the glutamatergic system, has prompted investigation into its potential effects on anxiety.[3][4] Preclinical studies in animal models are crucial for elucidating these effects, yet the existing data present a complex and sometimes contradictory picture. This technical guide synthesizes the current body of research on this compound's role in animal models of anxiety, providing a comprehensive overview of key quantitative data, detailed experimental protocols, and the underlying signaling pathways. The findings suggest that this compound's impact on anxiety-like behaviors is highly dependent on the specific experimental context, including the animal model, stress conditions, and drug administration paradigm.

Quantitative Data Summary

The anxiolytic or anxiogenic effects of this compound have been assessed in various animal models of anxiety. The following tables summarize the key quantitative findings from these studies.

Table 1: Elevated Plus Maze (EPM)

| Animal Model | This compound Dose & Administration | Key Findings | Reference |

| CD1 Mice | 0.5 mg/mL in drinking water (chronic, 9 weeks) | Increased time spent in closed arms from day 3 onwards, suggesting an anxiogenic-like effect or lack of adaptation.[1] | [1] |

| C57BL/6J Mice | 10, 30, 100 mg/kg/day (chronic, oral) | Dose-dependently increased time spent in open arms, indicating an anxiolytic-like response.[5] | [5] |

| Male NMRI Stressed Mice | 0.1, 1, 5 µ g/mouse (intra-ventral hippocampal) | 5 µ g/mouse inhibited anxiety-like behaviors, while lower doses exacerbated them.[6] | [6] |

| Male NMRI Stressed Mice | 1, 5, 10 mg/kg (intraperitoneal) | All doses exacerbated stress-induced anxiety-like behaviors.[6] | [6] |

| BALB/c Mice (Postoperative) | 30 mg/kg/day (oral gavage, 4 weeks) | No improvement in anxiety-like behavior post-surgery.[7] | [7] |

Table 2: Open Field Test (OFT)

| Animal Model | This compound Dose & Administration | Key Findings | Reference |

| Swiss Albino Mice | 3 mg/kg (intraperitoneal, 7 days) | On day 8, significantly increased number of squares crossed, time in central square, and rearing, with decreased freezing time, suggesting an anxiolytic effect.[8] | [8] |

| Male Wistar Rats (Stressed) | 1, 2.5, 5 mg/kg (intraperitoneal) or 0.1, 1, 5 µ g/rat (intra-BLA) pre-stress | Reduced the maintenance of stress-induced anxiety.[9] | [9] |

| BALB/c Mice (Postoperative) | 30 mg/kg/day (oral gavage, 4 weeks) | No improvement in anxiety-like behavior post-surgery.[7] | [7] |

Table 3: Passive Avoidance Response Test

| Animal Model | This compound Dose & Administration | Key Findings | Reference |

| Swiss Albino Mice | 3 mg/kg (intraperitoneal, 7 days) | On day 8, significantly decreased step-down latency and increased step-down errors and time in the shock zone, indicating an anxiolytic effect.[8] | [8] |

Table 4: Fear Conditioning Test

| Animal Model | This compound Dose & Administration | Key Findings | Reference |

| CD1 Mice | 0.5 mg/mL in drinking water (chronic, 9 weeks) | Significantly reduced total time of freezing episodes induced by an auditory cue, suggesting impaired fear memory.[1][10] | [1][10] |

| Tg2576 Mice (AD model) | 5, 10, 20 mg/kg (long-term, 6 months) | Did not significantly improve behavioral deficits associated with genotype.[11] | [11] |

Table 5: Social Interaction Test

| Animal Model | This compound Dose & Administration | Key Findings | Reference |

| Juvenile Mice (Social Defeat Stress) | Acute administration before the test | Attenuated social behavioral impairment.[12] | [12] |

| Shank2-/- Mice (Autism Model) | Early treatment | Improved social interaction in juvenile and adult mice.[13] | [13] |

Experimental Protocols

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[2] It is based on the animal's natural aversion to open and elevated spaces.

Apparatus: The maze consists of two open arms and two closed arms (with high walls) extending from a central platform, elevated from the floor.[1][2]

Procedure:

-

The animal is placed on the central platform, facing an open arm.[1]

-

The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).[1]

-

Behavior is typically recorded and analyzed using a video tracking system.[1]

-